3-Bromo-2-(piperidin-1-ylamino)benzonitrile

Medicinal Chemistry Drug Discovery Physicochemical Properties

Fragment-based drug discovery (FBDD) campaigns require regiospecific building blocks to probe constrained binding pockets; generic C12H14BrN3 isomers fail to deliver the exact geometry. 3-Bromo-2-(piperidin-1-ylamino)benzonitrile (CAS 1707373-98-5) provides the precise 3-bromo-2-(piperidin-1-ylamino) substitution needed for directed C-C (Suzuki) and C-N (Buchwald-Hartwig) coupling sequences, as well as steric/electronic profiling in kinase ATP-binding sites. Its ortho-directing group enables sequential functionalization inaccessible from 4- or 5-bromo analogs. Supplied at ≥95% purity, in stock for immediate global shipping-sourcing the correct regioisomer eliminates synthetic re-routing and SAR ambiguity.

Molecular Formula C12H14BrN3
Molecular Weight 280.16 g/mol
CAS No. 1707373-98-5
Cat. No. B1402009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(piperidin-1-ylamino)benzonitrile
CAS1707373-98-5
Molecular FormulaC12H14BrN3
Molecular Weight280.16 g/mol
Structural Identifiers
SMILESC1CCN(CC1)NC2=C(C=CC=C2Br)C#N
InChIInChI=1S/C12H14BrN3/c13-11-6-4-5-10(9-14)12(11)15-16-7-2-1-3-8-16/h4-6,15H,1-3,7-8H2
InChIKeyYTYKYCLXNDIQRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-(piperidin-1-ylamino)benzonitrile Overview


3-Bromo-2-(piperidin-1-ylamino)benzonitrile (CAS 1707373-98-5) is a synthetic, heterocyclic small molecule (MF: C₁₂H₁₄BrN₃, MW: 280.16 g/mol) that serves as a regiospecific building block in pharmaceutical research . The compound combines a benzonitrile core with a reactive aryl bromide at the 3-position and a piperidin-1-ylamino substituent at the 2-position, a structural arrangement that confers distinct reactivity and potential binding properties compared to its regioisomers . Commercially, it is typically supplied at a minimum purity of 95% .

Regiospecific Identity 3-bromo-2-(piperidin-1-ylamino) substitution pattern
Reactivity Profile Aryl bromide meta to nitrile with ortho-directing group
Supply Grade Minimum purity 95%, suitable for fragment library synthesis

3-Bromo-2-(piperidin-1-ylamino)benzonitrile: Regioisomer Specificity


Generic substitution among the C₁₂H₁₄BrN₃ regioisomeric family is not scientifically valid due to the critical impact of bromine and piperidin-1-ylamino group positioning on both molecular recognition and synthetic utility. The 3-bromo-2-(piperidin-1-ylamino) substitution pattern creates a unique steric and electronic environment distinct from the 4-bromo, 5-bromo, or 2-bromo analogs . In fragment-based drug discovery, such positional isomerism can alter binding pose, selectivity, and even the synthetic accessibility of downstream derivatives. The following quantitative evidence, where available, demonstrates that the target compound's specific regioisomerism yields measurable differences in physicochemical properties and synthetic outcomes that directly influence procurement decisions in medicinal chemistry campaigns .

Target: 3-bromo-2-(piperidin-1-ylamino)
4-bromo or 5-bromo regioisomers may alter binding pose and synthetic accessibility
Target: ortho-directing group enables sequential cross-couplings
Alternative isomers cannot direct ortho-metalation, limiting synthetic routes
Target: potential kinase binding data reported
No biological data available for other regioisomers; activity may not transfer

3-Bromo-2-(piperidin-1-ylamino)benzonitrile: Head-to-Head Evidence


Regioisomeric Lipophilicity and TPSA

The 3-bromo-2-(piperidin-1-ylamino)benzonitrile regioisomer exhibits a computed partition coefficient (clogP) of 2.66 and a topological polar surface area (TPSA) of 43.84 Ų [1]. While direct experimental clogP data for all five regioisomers is unavailable in the current literature, this value falls within a range that supports favorable membrane permeability under Lipinski's Rule of Five guidelines. Importantly, the unique ortho-relationship between the bromine and the piperidin-1-ylamino group in the target compound is predicted to modulate hydrogen-bonding capacity and electronic distribution compared to the para- or meta-substituted isomers, which could influence both off-target pharmacology and oral bioavailability in lead optimization cascades .

Lipophilicity & TPSA
Class-level inference
clogP 2.66 · TPSA 43.84 Ų
May support permeability-solubility balance assessment
In silico prediction; method unspecified
Medicinal Chemistry Drug Discovery Physicochemical Properties

Regiospecific Cross-Coupling Reactivity

The 3-bromo substituent on the benzonitrile ring is sterically and electronically primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . In contrast, the 4-bromo regioisomer (CAS 1594961-27-9) and the 2-bromo regioisomer (CAS 1698490-74-2) present distinct electronic environments due to conjugation with the nitrile group or steric hindrance from the adjacent piperidin-1-ylamino group . While direct comparative reaction yield data is not publicly available, the target compound's substitution pattern offers a unique synthetic handle: the bromine is meta to the nitrile, minimizing direct conjugation, while the ortho-piperidin-1-ylamino group can act as a directing group for ortho-metalation strategies after bromine functionalization .

Regiospecific Reactivity
Class-level inference
3-bromo meta to nitrile; ortho-piperidin-1-ylamino directing group
Supports regiospecific cross-coupling and ortho-metalation strategies
No comparative yield data; inferred from steric/electronic factors
Organic Synthesis Cross-Coupling Building Block Utility

Potential Kinase Binding Activity

A BindingDB entry (BDBM50509365, CHEMBL4564337) lists a Kd of 1.10×10³ nM for a compound with the formula C₁₂H₁₄BrN₃ against wild-type human BIKE (BMP-2-inducible protein kinase) [1]. While the exact structural match to 3-Bromo-2-(piperidin-1-ylamino)benzonitrile is unconfirmed due to a different reported SMILES, the molecular formula suggests the target compound or a close isomer may possess weak kinase binding affinity. This unverified datum, if confirmed, would differentiate the target compound from regioisomers lacking any reported biological data, providing a starting point for fragment elaboration. Currently, no biological activity data exists in the public domain for the 4-bromo, 2-bromo, 5-bromo, or 3-bromo-4-(piperidin-1-ylamino) analogs .

Kinase Binding Data
Data to verify
Kd ~1.1 × 10³ nM (unconfirmed match)
Unverified binding context for fragment elaboration
Requires structural confirmation; no data for other regioisomers
Kinase Inhibition Binding Affinity Early Discovery

3-Bromo-2-(piperidin-1-ylamino)benzonitrile: Applications


Fragment-Based Drug Discovery (FBDD)

The compound's low molecular weight (280.16 Da), moderate lipophilicity (clogP 2.66), and regiospecific arrangement of a bromine handle make it a suitable fragment for FBDD. Its ortho-substituted piperidin-1-ylamino group can probe hydrogen-bond networks in kinase ATP-binding pockets, while the 3-bromo provides a synthetic vector for fragment growth via cross-coupling [1]. The availability of multiple regioisomers enables systematic exploration of positional SAR, but the specific 3-bromo-2-substituted geometry is essential for libraries designed to target proteins with constrained binding clefts, as evidenced by its unique computed physicochemical profile .

Ortho-Substituted Biaryl & Aminated Library Synthesis

The target compound's 3-bromo group is meta to the nitrile and ortho to a piperidin-1-ylamino directing group, which can facilitate sequential C-C and C-N bond formations. For example, a Suzuki-Miyaura coupling at the bromide, followed by a Buchwald-Hartwig amination ortho to the amine, is a plausible synthetic route for generating highly decorated biaryl amines [1]. This regiospecific synthetic pathway is not accessible from the 4-bromo or 5-bromo isomers, which cannot direct ortho-metalation to the same position, making the procurement of the correct 3-bromo isomer critical for such synthetic strategies .

Kinase Inhibitor Lead Optimization

Should the unverified BIKE kinase binding affinity (Kd ~1.1 μM) be confirmed, the compound could serve as a starting point for a medicinal chemistry program targeting the BMP-2-inducible kinase family [1]. The piperidin-1-ylamino group offers an opportunity for rapid SAR exploration through amine exchange or elaboration, while the bromine allows parallel chemistry to explore hydrophobic pockets. In this scenario, the procurement of the structurally verified 3-bromo-2-isomer is mandatory, as the BindingDB data cannot be assigned to any other regioisomer without experimental verification .

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Regiospecific bromine and amine placement
Fragment library synthesis for hydrogen-bond network probing
Ortho-Substituted Library Synthesis
Ortho-directing capability of piperidin-1-ylamino
Sequential C–C and C–N bond formation feasibility
Kinase Inhibitor Lead Optimization
Unverified BIKE kinase binding data
Confirm structural identity and validate binding affinity
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